molecular formula C7H17O3PS2 B113761 Phoratoxon CAS No. 2600-69-3

Phoratoxon

Cat. No.: B113761
CAS No.: 2600-69-3
M. Wt: 244.3 g/mol
InChI Key: FMXFZNGITFNSAG-UHFFFAOYSA-N
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Description

Phoratoxon is an organophosphorus compound with the molecular formula C7H17O3PS2. It is an oxygen analog of phorate, a highly toxic organophosphate insecticide. This compound is known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system .

Mechanism of Action

Target of Action

Phoratoxon, also known as Phorate Oxon, is a potent organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals across nerve synapses. By inhibiting acetylcholinesterase, this compound disrupts this process, leading to an accumulation of acetylcholine, which can cause overstimulation of nerves and muscles .

Mode of Action

This compound acts by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine . This results in an excess of acetylcholine in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron. The overstimulation of the nervous system can lead to a range of symptoms, from twitching and tremors to paralysis and respiratory failure .

Biochemical Pathways

It is known that this compound has a high affinity for phospholipids, suggesting that it may disrupt cell membranes . This disruption could potentially affect a variety of biochemical pathways, particularly those involved in signal transduction and cellular communication.

Result of Action

The primary result of this compound’s action is the overstimulation of the nervous system due to the inhibition of acetylcholinesterase . This can lead to a range of symptoms, including muscle twitching, tremors, paralysis, and in severe cases, respiratory failure . Additionally, this compound’s high affinity for phospholipids suggests that it may disrupt cell membranes, potentially leading to cell damage or death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the toxicity of the plant from which this compound is derived, the American variant of the mistletoe, is dependent on the host tree, as the host tree provides fixed inorganic nitrogen compounds necessary for the mistletoe to synthesize phoratoxins . Furthermore, the state of aggregation of this compound depends on the presence of inorganic phosphate or phospholipids , suggesting that the compound’s action, efficacy, and stability could be influenced by the chemical composition of its environment.

Biochemical Analysis

Biochemical Properties

Phoratoxon is known to interact with various enzymes, proteins, and other biomolecules . It is an amphipathic molecule, a feature frequently found in membrane-binding proteins . This property allows this compound to bind negatively charged phospholipids, facilitating its role in biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It is known to cause cell leakage and cell lysis by interacting with phospholipids . This property has been utilized in studies for cancer treatment, where this compound lyses cancer cells, aiding in their destruction .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has a positive membrane binding site that can bind negatively charged phospholipids . This phospholipid binding site is located between the alpha helix and the beta sheet . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This suggests that the compound’s stability and degradation may be influenced by these factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways. The main metabolic pathway of this compound in soil, for instance, is the oxidation of this compound to this compound sulfoxide and sulfone

Transport and Distribution

Given its amphipathic nature and ability to bind phospholipids , it is plausible that this compound may interact with certain transporters or binding proteins, influencing its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phoratoxon can be synthesized through the oxidation of phorate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent the decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows a similar oxidation process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the concentration of reactants. The product is then purified through distillation or recrystallization to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phoratoxon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    This compound Sulfoxide: Formed through partial oxidation.

    This compound Sulfone: Formed through complete oxidation.

    Diethyl Phosphate: Formed through hydrolysis.

Comparison with Similar Compounds

Phoratoxon is similar to other organophosphorus compounds such as:

Uniqueness

This compound is unique due to its high potency as an acetylcholinesterase inhibitor and its specific use in research related to organophosphate poisoning. Its structural analogs, such as this compound sulfoxide and this compound sulfone, also provide valuable insights into the metabolic pathways and detoxification processes of organophosphorus compounds .

Properties

IUPAC Name

1-[ethoxy(ethylsulfanylmethylsulfanyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXFZNGITFNSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037586
Record name Phorate oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2600-69-3
Record name Phorate oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2600-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phoratoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002600693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phorate oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHORATOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSY09QD27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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